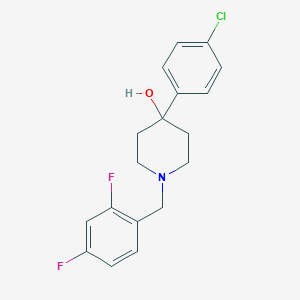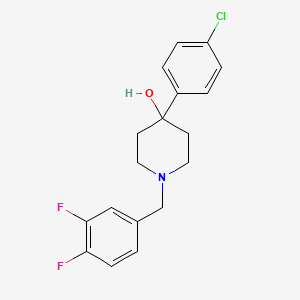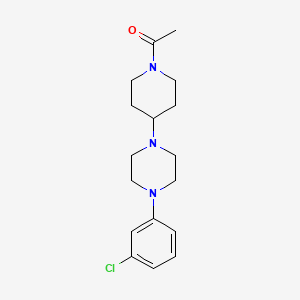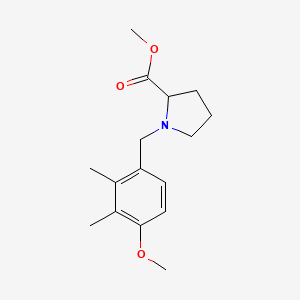
1-(3-furylmethyl)-4-(3-methoxyphenyl)piperazine
Vue d'ensemble
Description
1-(3-furylmethyl)-4-(3-methoxyphenyl)piperazine, also known as FMP, is a chemical compound that has been the focus of scientific research due to its potential therapeutic effects. FMP belongs to the class of piperazine derivatives, which have been extensively studied for their biological activities.
Mécanisme D'action
The mechanism of action of 1-(3-furylmethyl)-4-(3-methoxyphenyl)piperazine is not fully understood, but it is believed to involve the modulation of neurotransmitters and receptors in the brain. 1-(3-furylmethyl)-4-(3-methoxyphenyl)piperazine has been shown to increase the levels of serotonin and dopamine, which are neurotransmitters involved in the regulation of mood. 1-(3-furylmethyl)-4-(3-methoxyphenyl)piperazine has also been shown to modulate the activity of GABA receptors, which are important in the regulation of anxiety.
Biochemical and Physiological Effects:
1-(3-furylmethyl)-4-(3-methoxyphenyl)piperazine has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitters and receptors in the brain, the inhibition of cancer cell growth, and the regulation of immune function. 1-(3-furylmethyl)-4-(3-methoxyphenyl)piperazine has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3-furylmethyl)-4-(3-methoxyphenyl)piperazine in lab experiments is its high yield synthesis method, which allows for the production of large quantities of the compound. Another advantage is its potential therapeutic effects in various diseases, which make it a promising candidate for drug development.
One limitation of using 1-(3-furylmethyl)-4-(3-methoxyphenyl)piperazine in lab experiments is its limited understanding of its mechanism of action, which makes it difficult to design experiments that specifically target its effects. Another limitation is its potential toxicity, which requires careful consideration in the design of experiments.
Orientations Futures
For the study of 1-(3-furylmethyl)-4-(3-methoxyphenyl)piperazine include further investigation of its mechanism of action, the development of more specific and potent derivatives, and the exploration of its potential therapeutic effects in other diseases. 1-(3-furylmethyl)-4-(3-methoxyphenyl)piperazine may also have applications in the field of neuroscience, as it has been shown to modulate neurotransmitters and receptors in the brain. Further studies are needed to fully understand the potential of 1-(3-furylmethyl)-4-(3-methoxyphenyl)piperazine in the field of medicine.
Applications De Recherche Scientifique
1-(3-furylmethyl)-4-(3-methoxyphenyl)piperazine has been studied for its potential therapeutic effects in various diseases, including depression, anxiety, and cancer. In a study conducted by Zhang et al. (2019), 1-(3-furylmethyl)-4-(3-methoxyphenyl)piperazine was found to exhibit antidepressant-like effects in mice models of depression. The study showed that 1-(3-furylmethyl)-4-(3-methoxyphenyl)piperazine increased the levels of serotonin and dopamine in the brain, which are neurotransmitters involved in the regulation of mood.
In another study by Wang et al. (2018), 1-(3-furylmethyl)-4-(3-methoxyphenyl)piperazine was found to inhibit the growth of cancer cells in vitro and in vivo. The study showed that 1-(3-furylmethyl)-4-(3-methoxyphenyl)piperazine induced cell cycle arrest and apoptosis in cancer cells, which are mechanisms involved in the inhibition of cancer growth.
Propriétés
IUPAC Name |
1-(furan-3-ylmethyl)-4-(3-methoxyphenyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-19-16-4-2-3-15(11-16)18-8-6-17(7-9-18)12-14-5-10-20-13-14/h2-5,10-11,13H,6-9,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTTTYZISMLCFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)CC3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Furan-3-ylmethyl)-4-(3-methoxyphenyl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N,1-dimethyl-4-piperidinamine](/img/structure/B3849966.png)

![1'-{[5-(4-nitrophenyl)-2-furyl]methyl}-1,4'-bipiperidine](/img/structure/B3849987.png)
![7-hydroxy-4-{2-[3-(1H-imidazol-1-yl)propoxy]phenyl}-6-methyl-3,4-dihydroquinolin-2(1H)-one](/img/structure/B3849990.png)

![4-[2-(1-azepanyl)propyl]-2-methoxyphenol](/img/structure/B3849998.png)


![N-{1-[1-(2-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methylbenzamide](/img/structure/B3850012.png)
![N-[2-(1H-indol-3-yl)ethyl]-1-[3-(trifluoromethyl)phenyl]-2-propanamine](/img/structure/B3850013.png)

![N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B3850024.png)
![methyl 4-{[(3-chloro-4-fluorophenyl)amino]methyl}benzoate](/img/structure/B3850032.png)
![2-[4-(2,6-difluorobenzyl)-1-piperazinyl]ethanol](/img/structure/B3850052.png)